2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[1-(4-bromophenyl)sulfonylpyrazol-3-yl]phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3S/c20-15-4-8-17(9-5-15)28(25,26)24-13-10-18(23-24)14-2-6-16(7-3-14)27-19-21-11-1-12-22-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQGNGRFOHAGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine (CAS number: 321998-87-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula of this compound is , with a molecular weight of 457.3 g/mol. The structure includes a pyrimidine ring, a phenoxy group, and a pyrazole moiety, which contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 457.3 g/mol |
| CAS Number | 321998-87-2 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. A study explored various derivatives and found that certain pyrazole-based compounds demonstrated potent activity against various cancer cell lines, including breast and colon cancer cells. The presence of the bromophenylsulfonyl group enhances the cytotoxicity of the compound by promoting apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of related pyrazole derivatives has been assessed using the agar well-diffusion method. Compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of Alzheimer’s disease. The inhibition potency was evaluated through IC50 values, indicating that certain derivatives possess selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for neuroprotective therapies .
Case Study 1: Anticancer Properties
In a study conducted on various pyrazole derivatives, compound variants similar to this compound were tested against multiple cancer cell lines. Results indicated that modifications at the phenoxy position significantly increased the IC50 values, demonstrating enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds with sulfonamide groups exhibited superior activity against Candida albicans and Staphylococcus aureus, suggesting that structural features like bromination and sulfonation play critical roles in their efficacy .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Pyrimidine-Pyrazole Derivatives
Table 2. Predicted Physicochemical Properties
| Compound | logP (Est.) | Aqueous Solubility (mg/mL) | Bioactivity Potential |
|---|---|---|---|
| Target Compound | 3.5 | 0.12 | Antimicrobial |
| Phenylsulfonyl Analog | 2.4 | 0.45 | Unknown |
| Sulfamoyl-Bromophenyl Analog | 2.8 | 0.25 | Antimicrobial |
Research Findings
- Synthetic Challenges : Bromine incorporation may require Pd-catalyzed cross-coupling (e.g., Suzuki), increasing cost and complexity compared to direct sulfonylation.
- NMR Shifts : Aromatic protons adjacent to the bromine atom are expected to resonate downfield (δ 7.8–8.2 ppm), consistent with shifts in .
- Antimicrobial Potential: The bromine atom’s hydrophobicity may enhance interactions with bacterial lipid bilayers, though absence of a sulfamoyl group (critical in ) could limit efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
